molecular formula C18H22N2O5S B2791362 4-(methylsulfonamidomethyl)-N-(2-oxo-2H-chromen-3-yl)cyclohexanecarboxamide CAS No. 1219907-13-7

4-(methylsulfonamidomethyl)-N-(2-oxo-2H-chromen-3-yl)cyclohexanecarboxamide

Cat. No.: B2791362
CAS No.: 1219907-13-7
M. Wt: 378.44
InChI Key: JHVYCEHYUWMDBK-UHFFFAOYSA-N
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Description

This compound features a cyclohexanecarboxamide core substituted with a methylsulfonamidomethyl group at the 4-position and linked to a 2-oxo-2H-chromen-3-yl (coumarin) moiety.

Properties

IUPAC Name

4-(methanesulfonamidomethyl)-N-(2-oxochromen-3-yl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-26(23,24)19-11-12-6-8-13(9-7-12)17(21)20-15-10-14-4-2-3-5-16(14)25-18(15)22/h2-5,10,12-13,19H,6-9,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVYCEHYUWMDBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1CCC(CC1)C(=O)NC2=CC3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylsulfonamidomethyl)-N-(2-oxo-2H-chromen-3-yl)cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Chromen Derivative: The chromen moiety can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base.

    Introduction of the Sulfonamide Group: The methylsulfonamide group is introduced via sulfonation of a suitable precursor, followed by methylation.

    Cyclohexane Carboxamide Formation: The cyclohexane carboxamide group is formed through the reaction of cyclohexanecarboxylic acid with an amine derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(methylsulfonamidomethyl)-N-(2-oxo-2H-chromen-3-yl)cyclohexanecarboxamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions vary, but may include the use of bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

4-(methylsulfonamidomethyl)-N-(2-oxo-2H-chromen-3-yl)cyclohexanecarboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(methylsulfonamidomethyl)-N-(2-oxo-2H-chromen-3-yl)cyclohexanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group may inhibit enzyme activity by mimicking the natural substrate, while the chromen moiety could interact with DNA or proteins. The cyclohexane carboxamide group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Structural Analog 1: 2-Oxo-N-(4-Sulfamoylphenyl)-2H-Chromene-3-Carboxamide (Compound 12)

  • Structural Features :
    • Coumarin-3-carboxamide backbone.
    • Sulfamoylphenyl substituent instead of methylsulfonamidomethyl-cyclohexane.
  • Synthesis : Synthesized via condensation of 3-(carboxamide)coumarin derivatives with aromatic amines in acetic acid (Method A, 94–95% yield) .
  • Key Differences :
    • Lacks the cyclohexane ring and methylsulfonamidomethyl group, reducing steric bulk.
    • Sulfamoyl group may enhance solubility compared to the methylsulfonamide analog.

Structural Analog 2: WAY 100635

  • Structural Features :
    • Cyclohexanecarboxamide core linked to a methoxyphenylpiperazine group.
    • Pyridinyl substituent instead of coumarin.
  • Biological Activity : Potent 5-HT1A receptor antagonist, widely used in neuropharmacological studies .
  • Key Differences :
    • Replacement of coumarin with a pyridinyl group alters receptor binding specificity.
    • Methoxyphenylpiperazine contributes to CNS penetration, unlike the coumarin moiety.

Structural Analog 3: N-(Phenylcarbamothioyl)Cyclohexanecarboxamide Derivatives

  • Structural Features :
    • Cyclohexanecarboxamide core with thiourea substituents.
    • Varied aryl groups (e.g., chlorophenyl, methoxyphenyl).
  • Applications : Demonstrated metal-chelating properties and antimicrobial activity .
  • Key Differences :
    • Thiourea groups enable metal coordination, absent in the target compound.
    • Lack of sulfonamide or coumarin moieties reduces structural overlap.

Q & A

Basic: What synthetic methodologies are established for preparing 4-(methylsulfonamidomethyl)-N-(2-oxo-2H-chromen-3-yl)cyclohexanecarboxamide?

Methodological Answer:
The synthesis involves multi-step reactions:

  • Step 1: Formation of the cyclohexane carboxamide core via condensation of cyclohexanecarbonyl chloride with 3-amino-2H-chromen-2-one under anhydrous conditions .
  • Step 2: Introduction of the methylsulfonamidomethyl group using a nucleophilic substitution reaction, where a bromomethyl intermediate reacts with methylsulfonamide in the presence of a base (e.g., K₂CO₃) .
  • Purification: Column chromatography (e.g., 20% ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures .
  • Characterization: Confirm structure via 1H NMR^1 \text{H NMR} (e.g., methylsulfonamide protons at δ 3.0–3.2 ppm) and 13C NMR^{13} \text{C NMR} (carbonyl signals at ~170 ppm) .

Advanced: How can reaction conditions be optimized to enhance yield and purity of the target compound?

Methodological Answer:

  • Temperature Control: Maintain <50°C during sulfonamide coupling to minimize side reactions (e.g., oxidation of the chromene ring) .
  • Catalyst Screening: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction rates in biphasic systems .
  • pH Optimization: Adjust to pH 8–9 during nucleophilic substitution to balance reactivity and stability of intermediates .
  • Analytical Monitoring: Employ HPLC (C18 column, acetonitrile/water mobile phase) to track reaction progress and quantify impurities .

Basic: What spectroscopic and crystallographic techniques validate the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy: 1H NMR^1 \text{H NMR} identifies protons on the chromene ring (δ 6.8–8.2 ppm) and cyclohexane carboxamide (δ 1.2–2.5 ppm). 13C NMR^{13} \text{C NMR} confirms carbonyl groups .
  • X-ray Crystallography: Use SHELX-97 for structure refinement. Key parameters: R-factor <0.05, anisotropic displacement parameters for heavy atoms. WinGX suite aids in visualizing hydrogen-bonding networks .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular ion [M+H]⁺ with <2 ppm error .

Advanced: How does computational modeling (e.g., molecular docking) predict biological target interactions?

Methodological Answer:

  • Target Selection: Prioritize kinases or proteases based on structural analogs (e.g., chromene derivatives inhibit COX-2 ).
  • Docking Workflow:
    • Prepare ligand (AMBER force field) and receptor (PDB ID: 1CX2 for COX-2).
    • Perform flexible docking using AutoDock Vina; analyze binding poses for hydrogen bonds with sulfonamide and chromene groups .
  • Validation: Compare docking scores (ΔG) with experimental IC₅₀ values from enzyme assays .

Basic: What in vitro assays are recommended for initial biological screening?

Methodological Answer:

  • Anticancer Activity: MTT assay using HeLa or MCF-7 cells (48–72 hr exposure; IC₅₀ calculation via nonlinear regression) .
  • Antimicrobial Testing: Broth microdilution against S. aureus and E. coli (MIC determination at 24 hr) .
  • Enzyme Inhibition: Fluorometric assays for COX-2 or MMP-9 inhibition (λₑₓ/λₑₘ = 340/450 nm) .

Advanced: How can structural modifications resolve contradictions in biological activity data?

Methodological Answer:

  • Substituent Analysis: Compare methylsulfonamide vs. phenylsulfonamide analogs to assess steric/electronic effects on kinase inhibition .
  • Chirality Studies: Synthesize enantiomers via asymmetric catalysis; evaluate differences in IC₅₀ using chiral HPLC (Chiralpak AD-H column) .
  • Metabolite Profiling: Use LC-MS to identify active metabolites (e.g., hydroxylated chromene derivatives) that may contribute to discrepancies between in vitro and in vivo data .

Advanced: What strategies ensure reproducibility in crystallographic data for this compound?

Methodological Answer:

  • Crystal Growth: Use slow evaporation from DMSO/water (1:4) at 4°C to obtain single crystals .
  • Data Collection: Collect high-resolution (<1.0 Å) data at 100 K; apply multi-scan absorption corrections .
  • Validation Tools: Check for twinning (PLATON) and hydrogen-bonding patterns (Mercury 4.0) to confirm packing consistency .

Basic: What are the compound’s solubility and stability profiles?

Methodological Answer:

  • Solubility: Determine in DMSO (>10 mg/mL), ethanol (~5 mg/mL), and aqueous buffers (pH 7.4: <0.1 mg/mL) via shake-flask method .
  • Stability:
    • Thermal: TGA shows decomposition >200°C.
    • Photolytic: Protect from light; UV-Vis monitoring (λ = 320 nm) detects chromene ring degradation .

Advanced: How do cyclohexane and chromene substituents influence SAR?

Methodological Answer:

  • Cyclohexane Rigidity: Replace with adamantane to enhance lipophilicity (logP increase by ~0.5) and blood-brain barrier penetration .
  • Chromene Modifications: Introduce electron-withdrawing groups (e.g., nitro at C-6) to improve oxidative stability and potency against tyrosine kinases .
  • Methylsulfonamide vs. Carbamate: Swapping sulfonamide for carbamate reduces renal toxicity but lowers aqueous solubility .

Advanced: What analytical methods resolve co-eluting impurities in HPLC?

Methodological Answer:

  • Gradient Optimization: Use a 10–60% acetonitrile/0.1% TFA gradient over 30 min (C18 column, 4.6 × 250 mm) .
  • MS Detection: HRMS-ESI identifies impurities via exact mass (e.g., deaminated byproduct at m/z 378.1234) .
  • Preparative SFC: Supercritical CO₂/ethanol (90:10) separates diastereomers with >95% purity .

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